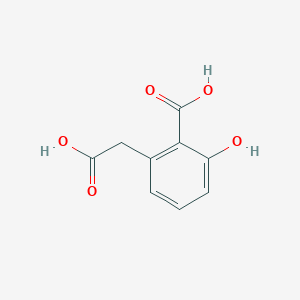

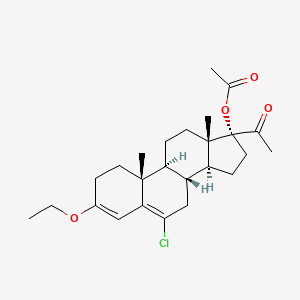

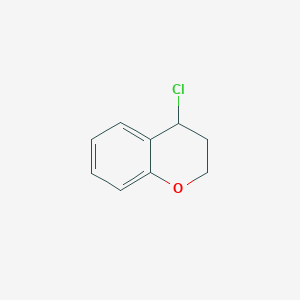

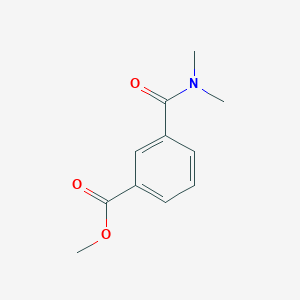

![molecular formula C8H9ClOS B1354781 Benzene, 1-[(chloromethyl)thio]-4-methoxy- CAS No. 7205-89-2](/img/structure/B1354781.png)

Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Vue d'ensemble

Description

Benzene, 1-chloro-4-[(chloromethyl)thio]- is a type of organic compound. It has a molecular formula of C7H6Cl2S and a molecular weight of 193.094 .

Molecular Structure Analysis

The molecular structure of Benzene, 1-chloro-4-[(chloromethyl)thio]- consists of a benzene ring with a chloromethylthio group attached to one carbon and a chlorine atom attached to another carbon .Applications De Recherche Scientifique

Polymer and Copolymer Synthesis

Benzene derivatives, such as 1,4-bis(chloromethyl)-2-methoxy,5-(triethoxymethoxy)benzene (MEH-BCM) and 1,4-bis(chloromethyl)-2-methoxy,5-(2'-ethyl-hexiloxy)benzene (MTEM-BCM), are utilized in the synthesis of homo- and copolymers. These compounds play a crucial role in the performance improvement of light-emitting electrochemical cells (LECs) by influencing the morphological and optical properties of the active layers in these devices (Carvalho et al., 2001).

Catalysts and Interactions in Polymerization

1,4-Bis(1-methoxy-1-methylethyl)benzene, a novel generation of inifers (initiator/transfer agents), demonstrates unique interactions with catalysts like BCl3 during cationic polymerizations. This behavior is attributed to complex formation between the ether and BCl3, suggesting a mechanism for ion formation in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Improvement in Yields of Chemical Synthesis

Research shows enhanced yield and selectivity in the chloromethylation of 4-iso-octyl-1-methoxyl benzene under specific catalysis, leading to higher conversion rates and product yields. This advancement is significant for optimizing the efficiency of chemical synthesis processes (Yang Yi, 2009).

Applications in Solar Cell Technology

The synthesis of copolymers from chloromethyl benzene derivatives is integral in improving charge transport for bulk heterojunction solar cells. These materials, through their molecular structure and interaction, enhance the electrical properties of solar cells, demonstrating the potential for improved renewable energy technologies (Mozer et al., 2004).

Chemical Recovery and Recycling

1,2-Bis(2-methoxyethylthio)benzene has been developed as an effective solvent extractant for the selective recovery of palladium from spent automotive catalysts. This application is crucial in the field of recycling and sustainable materials management (Traeger et al., 2012).

Propriétés

IUPAC Name |

1-(chloromethylsulfanyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOWMGXEZOADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443374 | |

| Record name | Benzene, 1-[(chloromethyl)thio]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-[(chloromethyl)thio]-4-methoxy- | |

CAS RN |

7205-89-2 | |

| Record name | Benzene, 1-[(chloromethyl)thio]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(chloromethyl)sulfanyl]-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.